2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride
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Overview
Description
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C10H16N2 It is a diamine derivative, characterized by the presence of two amine groups attached to a propane backbone, with a phenyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride typically involves the reaction of 2-methyl-1,2-propanediamine with a phenylating agent under controlled conditions. One common method involves the use of phenyl isocyanate, which reacts with 2-methyl-1,2-propanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activities. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,2-propanediamine: A similar compound with a methyl group attached to the propane backbone, but lacking the phenyl group.
N-methylbenzene-1,2-diamine: Another related compound with a benzene ring attached to the nitrogen atom, but with different substitution patterns.
Uniqueness
2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is unique due to the presence of both a phenyl group and a methyl group on the propane backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H18Cl2N2 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;;/h3-7,12H,8,11H2,1-2H3;2*1H |
InChI Key |
TZPVUMLXLPZLND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)N.Cl.Cl |
Origin of Product |
United States |
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